molecular formula C20H23N3O3S B6089801 4-tert-butyl-N-{2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl}benzamide

4-tert-butyl-N-{2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl}benzamide

Cat. No. B6089801
M. Wt: 385.5 g/mol
InChI Key: OZXLYXGSPANNJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-tert-butyl-N-{2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl}benzamide is a chemical compound that has gained significant attention for its potential applications in scientific research. This compound is synthesized through a specific method and has been found to possess unique biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-{2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl}benzamide is not fully understood. However, it has been found to interact with multiple targets in the body, including enzymes and receptors. It has been suggested that this compound may exert its effects through the inhibition of specific enzymes and the modulation of specific receptors.
Biochemical and Physiological Effects
4-tert-butyl-N-{2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl}benzamide has been found to have unique biochemical and physiological effects. It has been found to inhibit the activity of specific enzymes, including matrix metalloproteinases and phosphodiesterases. It has also been found to modulate specific receptors, including the adenosine A3 receptor and the dopamine D2 receptor. These effects have been linked to the compound's potential applications in cancer, inflammation, and neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 4-tert-butyl-N-{2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl}benzamide in lab experiments include its unique biochemical and physiological effects, its potential applications in multiple areas of research, and its relatively simple synthesis method. However, there are also limitations to using this compound in lab experiments. These include its potential toxicity, its limited solubility in aqueous solutions, and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research related to 4-tert-butyl-N-{2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl}benzamide. These include:
1. Further studies to fully understand the compound's mechanism of action and its potential applications in different areas of research.
2. Development of new synthesis methods to improve the yield and purity of the compound.
3. Investigation of the compound's potential toxicity and the development of safer derivatives.
4. Testing the compound's efficacy in animal models and clinical trials.
5. Exploration of the compound's potential applications in other areas of research, such as cardiovascular disease and diabetes.
Conclusion
In conclusion, 4-tert-butyl-N-{2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl}benzamide is a chemical compound that has potential applications in scientific research. It is synthesized through a specific method and has been found to possess unique biochemical and physiological effects. Its potential applications include cancer, inflammation, and neurodegenerative diseases. However, further research is needed to fully understand its mechanism of action and potential toxicity.

Synthesis Methods

The synthesis of 4-tert-butyl-N-{2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl}benzamide involves a series of chemical reactions. The starting material for the synthesis is 2-aminobenzamide, which is reacted with 2-bromoethylamine hydrobromide to obtain 2-{[(2-amino-phenyl)-amino]-methyl}-ethanol. This intermediate is then reacted with tert-butyl isocyanide to obtain 4-tert-butyl-N-{2-[(2-{[(2-amino-phenyl)-amino]-methyl}-ethyl)amino]ethyl}benzamide. Finally, this compound is oxidized with m-chloroperbenzoic acid to obtain 4-tert-butyl-N-{2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl}benzamide.

Scientific Research Applications

4-tert-butyl-N-{2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl}benzamide has been found to have potential applications in scientific research. It has been used in studies related to cancer, inflammation, and neurodegenerative diseases. In cancer research, this compound has been found to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, it has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, it has been found to protect neurons from oxidative stress and prevent the formation of amyloid-beta plaques.

properties

IUPAC Name

4-tert-butyl-N-[2-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3S/c1-20(2,3)15-10-8-14(9-11-15)19(24)22-13-12-21-18-16-6-4-5-7-17(16)27(25,26)23-18/h4-11H,12-13H2,1-3H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZXLYXGSPANNJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCCN=C2C3=CC=CC=C3S(=O)(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-tert-butyl-N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.